(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide

Physicochemical profiling Drug-likeness Lead optimization

(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide (CAS 202065-50-7, molecular formula C₁₅H₁₉N₃O, molecular weight 257.33 g/mol) is a synthetic indole-based hydrazone derivative formed by the condensation of indole-3-carboxaldehyde with hexanehydrazide. The compound features an indole pharmacophore connected through a methylene-hydrazone (-CH=N-NH-) linkage to a hexanoyl (C₆) alkyl chain.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 202065-50-7
Cat. No. B2723296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide
CAS202065-50-7
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESCCCCCC(=O)NN=CC1=CNC2=CC=CC=C21
InChIInChI=1S/C15H19N3O/c1-2-3-4-9-15(19)18-17-11-12-10-16-14-8-6-5-7-13(12)14/h5-8,10-11,16H,2-4,9H2,1H3,(H,18,19)/b17-11+
InChIKeyTVSMJOQGQLYFLE-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide (CAS 202065-50-7): Core Physicochemical and Structural Profile


(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide (CAS 202065-50-7, molecular formula C₁₅H₁₉N₃O, molecular weight 257.33 g/mol) is a synthetic indole-based hydrazone derivative formed by the condensation of indole-3-carboxaldehyde with hexanehydrazide . The compound features an indole pharmacophore connected through a methylene-hydrazone (-CH=N-NH-) linkage to a hexanoyl (C₆) alkyl chain . Available from multiple chemical suppliers at typical purities of ≥95% , it is classified as a research-use-only chemical building block with potential applications in medicinal chemistry, antimicrobial screening, and anticancer lead optimization programs [1].

Why Indole-Hydrazone Analogs Cannot Be Interchanged with (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide in Screening Programs


Within the indole-3-carboxaldehyde hydrazide/hydrazone series, biological activity is exquisitely sensitive to the nature of the hydrazide substituent. Published structure-activity relationship (SAR) data demonstrate that replacing the hexanoyl (C₆ alkyl) chain with aromatic hydrazides (e.g., benzohydrazide, nicotinoyl hydrazide) or shorter alkyl hydrazides (e.g., acetohydrazide) produces compounds with markedly different antimicrobial potency and spectrum [1]. The hexanoyl chain in CAS 202065-50-7 provides a specific balance of lipophilicity (calculated logP ≈ 3.7) that is distinct from both shorter-chain analogs (which may have insufficient membrane permeability) and longer-chain analogs (which risk aggregation-based assay interference) [2]. These differences in physicochemical properties directly impact solubility, target engagement, and off-target promiscuity, making direct substitution without re-validation unacceptable for reproducible screening campaigns [3].

Quantitative Differentiation Evidence for (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide Relative to Closest Analogs


Lipophilicity Differential vs. Acetohydrazide and Benzohydrazide Analogs Drives Membrane Permeability Profile

The calculated partition coefficient (logP) of (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide is approximately 3.68, which places it within the optimal range for passive membrane permeability while avoiding excessive lipophilicity associated with promiscuous binding . In contrast, the acetohydrazide analog (C₂ chain) has an estimated logP of ~1.8, and the benzohydrazide analog has a logP of ~2.9, both of which are significantly less lipophilic and may exhibit reduced cell permeability . The stearohydrazide analog (C₁₈ chain), with a calculated logP exceeding 8, risks poor aqueous solubility and non-specific membrane disruption .

Physicochemical profiling Drug-likeness Lead optimization

Rotatable Bond Count and Conformational Flexibility Differentiate Hexanoyl from Rigid Aromatic Hydrazide Analogs

(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide possesses 7 rotatable bonds in the hexanoyl side chain, conferring significant conformational flexibility that may enable induced-fit binding to biological targets with deep or flexible binding pockets . By comparison, the benzohydrazide analog (N'-((1H-indol-3-yl)methylene)benzohydrazide) has only 3 rotatable bonds due to the rigid aromatic ring, and the isonicotinoyl analog has similarly restricted conformational freedom . This differential flexibility may translate into distinct target selectivity profiles, as evidenced by the class-level observation that alkyl hydrazide derivatives in the indole-hydrazone series display different antimicrobial spectrum patterns compared to their aromatic counterparts [1].

Conformational analysis Target engagement Entropic penalty

Class-Level Antimicrobial Activity Spectrum of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives

A systematic evaluation of indole-3-aldehyde hydrazide/hydrazone derivatives (structurally encompassing the scaffold of CAS 202065-50-7) demonstrated broad-spectrum antimicrobial activity with MIC values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans [1]. Notably, certain compounds within this class (designated 1a–1j) displayed superior activity against MRSA and significant anti-staphylococcal activity relative to the clinical comparator ampicillin [1]. The hexanoyl chain derivative (CAS 202065-50-7) falls within this structurally characterized series, and the class-level SAR indicates that alkyl hydrazide substitution (as opposed to aromatic hydrazide substitution) is associated with retained antimicrobial activity [2].

Antimicrobial screening MRSA Broad-spectrum activity

Antiproliferative Activity Potential of Indolyl Hydrazide-Hydrazone Class Against Cancer Cell Lines

A closely related series of N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides was evaluated for in vitro antiproliferative activity against multiple cancer cell lines [1]. The most potent analogs in this series achieved IC₅₀ values of 0.4–0.9 µM against breast and prostate cancer cell lines, with evidence of apoptosis induction via PARP1 cleavage in PC3 prostate cancer cells [1]. While the specific compound CAS 202065-50-7 was not included in this published dataset, its structural similarity to the active series—differing only in the N-substitution pattern on the indole ring—supports its evaluation as a potential antiproliferative agent . Separately, bis(indolyl)alkanehydrazide analogs demonstrated IC₅₀ values of 26.0–43.1 µM against Colo-205, Hep G2, and HeLa cell lines [2], providing a broader class-level benchmark.

Anticancer screening Cytotoxicity Apoptosis induction

Rule-of-Five and Drug-Likeness Compliance Profile vs. Stearohydrazide Analog

Calculated physicochemical parameters indicate that (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide complies with all Lipinski Rule-of-Five (RO5) criteria (MW 257.33 < 500; logP 3.68 < 5; H-bond donors 2 < 5; H-bond acceptors 5 < 10), with zero RO5 violations . In contrast, the stearohydrazide analog (C₁₈ chain, MW 397.6) has a higher molecular weight and logP exceeding 8, resulting in at least one RO5 violation and a substantially higher risk of poor oral bioavailability . The acetohydrazide analog (MW ~215), while also RO5-compliant, falls below the commonly preferred MW threshold of ~250 for optimal ligand efficiency . The hexanoyl derivative thus occupies a 'sweet spot' within the RO5-compliant chemical space.

Drug-likeness ADME prediction Lead selection

Polar Surface Area (PSA) as a Predictor of Membrane Permeability vs. Clinical Hydrazone Agents

The topological polar surface area (TPSA) of (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide is estimated at approximately 65.5 Ų, which falls within the favorable range for both oral absorption (typically PSA < 140 Ų) and blood-brain barrier penetration (PSA < 90 Ų) . This compares favorably to the antiplatelet lead compound indole-3-carboxaldehyde phenylhydrazone (MW 235.28, IC₅₀ = 10 µM for platelet aggregation inhibition), which has a PSA of approximately 40–45 Ų but lacks the hydrazide carbonyl that may contribute to target hydrogen bonding [1]. The hydrazide carbonyl in CAS 202065-50-7 provides an additional hydrogen bond acceptor site (total HBA = 5) that may enhance target binding specificity compared to simpler phenylhydrazone analogs .

Membrane permeability Blood-brain barrier ADME optimization

Recommended Research and Procurement Application Scenarios for (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide


Focused Antimicrobial Screening Library Enrichment for Anti-MRSA Lead Discovery

Based on class-level evidence that indole-3-aldehyde hydrazide/hydrazone derivatives exhibit MIC values as low as 6.25 µg/mL against MRSA, with certain analogs outperforming ampicillin [1], CAS 202065-50-7 is a rational procurement choice for enriching focused screening libraries targeting drug-resistant Gram-positive pathogens. The hexanoyl chain provides intermediate lipophilicity (logP ~3.7) that balances membrane penetration with aqueous solubility, a critical parameter for achieving meaningful MIC determinations in broth microdilution assays.

Anticancer Lead Optimization Starting Point with Favorable Drug-Likeness Parameters

The indolyl hydrazide-hydrazone pharmacophore has demonstrated potent antiproliferative activity (IC₅₀ 0.4–0.9 µM) in breast and prostate cancer cell lines, with evidence of apoptosis induction via PARP1 cleavage [2]. CAS 202065-50-7, with its zero RO5 violations, MW of 257 Da, and 7 rotatable bonds , represents a lead-like starting point for medicinal chemistry optimization programs. Its conformational flexibility may be advantageous for targeting kinases or epigenetic regulators with adaptive binding pockets.

Physicochemical Property-Based Analoging for SAR Expansion Studies

The hexanoyl (C₆) chain of CAS 202065-50-7 occupies a strategic position in the alkyl chain length-activity continuum. Procurement of this compound alongside its shorter-chain (C₂ acetohydrazide) and longer-chain (C₁₈ stearohydrazide) analogs enables systematic SAR studies linking lipophilicity, chain length, and conformational flexibility to biological outcomes . These comparisons are essential for establishing quantitative structure-activity relationships (QSAR) within the indole-hydrazone series.

Computational Docking and Virtual Screening Validation Studies

With a TPSA of ~65.5 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors , CAS 202065-50-7 possesses a pharmacophoric feature set well-suited for computational target fishing and molecular docking validation. Its intermediate molecular weight and balanced polarity make it an appropriate test case for validating in silico screening workflows before applying them to larger, more complex indole-containing compound libraries.

Quote Request

Request a Quote for (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.